molecular formula C21H27NO B3743277 N-[2-(4-methoxyphenyl)ethyl]-4-phenylcyclohexanamine

N-[2-(4-methoxyphenyl)ethyl]-4-phenylcyclohexanamine

Cat. No. B3743277
M. Wt: 309.4 g/mol
InChI Key: ZXDSEZJOSMBMRL-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenyl)ethyl]-4-phenylcyclohexanamine, commonly known as Methoxphenidine (MXP), is a psychoactive substance that belongs to the class of dissociative anesthetics. It is a derivative of arylcyclohexylamine and has been used for scientific research purposes due to its unique properties.

Mechanism of Action

Methoxphenidine acts on the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and memory formation. It acts as a non-competitive antagonist of the receptor, which results in the inhibition of excitatory neurotransmission. This leads to a dissociative state characterized by altered sensory perception, loss of motor coordination, and feelings of detachment from reality.
Biochemical and Physiological Effects:
Methoxphenidine has been shown to induce a dissociative state in animal models, which is characterized by a reduction in locomotor activity, analgesia, and catalepsy. Additionally, it has been shown to have anti-inflammatory and neuroprotective effects, which may have potential therapeutic applications.

Advantages and Limitations for Lab Experiments

Methoxphenidine has several advantages for use in scientific research. Its dissociative properties make it a useful tool for studying the mechanisms of action of other dissociative anesthetics. Additionally, it has shown potential as a treatment for depression and anxiety disorders. However, there are also limitations to its use. Its psychoactive properties make it difficult to control for variables such as dosage and duration of exposure. Additionally, its long-term effects on the central nervous system are not well understood.

Future Directions

There are several future directions for research on Methoxphenidine. One area of interest is its potential as a treatment for depression and anxiety disorders. Additionally, further research is needed to understand its long-term effects on the central nervous system. Finally, there is a need for more standardized protocols for the use of Methoxphenidine in scientific research to ensure consistent and reliable results.

Scientific Research Applications

Methoxphenidine has been used in scientific research to study its effects on the central nervous system. Its dissociative properties have made it a popular research substance for studying the mechanisms of action of other dissociative anesthetics such as ketamine and phencyclidine. Additionally, Methoxphenidine has been used to investigate its potential as a treatment for depression and anxiety disorders.

properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-4-phenylcyclohexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO/c1-23-21-13-7-17(8-14-21)15-16-22-20-11-9-19(10-12-20)18-5-3-2-4-6-18/h2-8,13-14,19-20,22H,9-12,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXDSEZJOSMBMRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC2CCC(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198278
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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